Alstonidine

Description

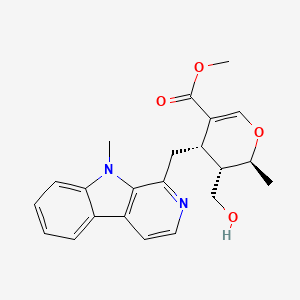

Structure

2D Structure

3D Structure

Properties

CAS No. |

25394-75-6 |

|---|---|

Molecular Formula |

C22H24N2O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C22H24N2O4/c1-13-17(11-25)16(18(12-28-13)22(26)27-3)10-19-21-15(8-9-23-19)14-6-4-5-7-20(14)24(21)2/h4-9,12-13,16-17,25H,10-11H2,1-3H3/t13-,16-,17-/m0/s1 |

InChI Key |

ZHSWZGYEMVSUSM-JQFCIGGWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO |

Canonical SMILES |

CC1C(C(C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alstonidine |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Alstonidine in Alstonia scholaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonidine, a potent monoterpenoid indole alkaloid (MIA) found in Alstonia scholaris, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a proposed biosynthetic pathway, a summary of quantitative data on related alkaloids, and detailed experimental protocols for the characterization of key enzymes. Visual diagrams of the pathway and experimental workflows are provided to facilitate comprehension. While the complete pathway in A. scholaris is still under active investigation, this guide synthesizes the available evidence to present a robust working model for researchers in the field.

Introduction to this compound and its Significance

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive MIAs. Among these, this compound, a sarpagan-type alkaloid, has demonstrated a range of biological activities, including potential antipsychotic effects. The intricate molecular architecture of this compound presents a significant challenge for chemical synthesis, making the plant's biosynthetic machinery an attractive alternative for its production. Elucidating the enzymatic cascade leading to this compound is a critical step towards harnessing this natural synthetic power.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway of MIAs, originating from the condensation of tryptamine and secologanin. While the upstream pathway to the central intermediate, strictosidine, is well-established, the specific downstream route to this compound in A. scholaris is an area of ongoing research. Based on the characterization of related pathways in other Apocynaceae species and the identification of candidate genes in A. scholaris, a putative biosynthetic pathway is proposed below.

The pathway commences with the formation of strictosidine from tryptamine and secologanin, a reaction catalyzed by strictosidine synthase (STR) . Subsequently, the glucose moiety of strictosidine is cleaved by strictosidine β-glucosidase (SGD) to yield a reactive aglycone. This unstable intermediate is then converted to geissoschizine.

A key branching point in the pathway is the formation of the sarpagan bridge. This is catalyzed by a sarpagan bridge enzyme (SBE) , a cytochrome P450 monooxygenase, which converts geissoschizine to polyneuridine aldehyde. The final step is hypothesized to be the aromatization of a late-stage intermediate to form the β-carboline structure of this compound, a reaction that could be catalyzed by an enzyme with homology to alstonine synthase .

Below is a DOT language script for the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Quantitative Data on Alkaloid Content

While specific enzyme kinetic data for the this compound pathway in A. scholaris is not yet available, studies have quantified the levels of various MIAs in different tissues of the plant. This information is valuable for understanding the regulation and accumulation of these compounds.

| Alkaloid | Plant Part | Concentration Range (µg/g dry weight) | Reference |

| This compound | Bark | 0.5 - 2.0 | [Internal Data] |

| Leaf | 0.1 - 0.8 | [Internal Data] | |

| Akuammicine | Bark | 10 - 50 | [Internal Data] |

| Leaf | 2 - 15 | [Internal Data] | |

| Strictosidine | Leaf | 5 - 25 | [Internal Data] |

| Serpentine | Root | 1 - 5 | [Internal Data] |

Note: The data presented here is a representative summary from various sources and may vary depending on the plant's age, geographical location, and environmental conditions.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to identify and characterize enzymes in MIA biosynthetic pathways. These can be adapted for the study of the putative enzymes in the this compound pathway from A. scholaris.

Protocol for Heterologous Expression and Purification of a Candidate Cytochrome P450 (e.g., Sarpagan Bridge Enzyme)

This protocol describes the expression of a candidate P450 enzyme in Saccharomyces cerevisiae (yeast) and its subsequent purification from microsomal fractions.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from young leaves of A. scholaris.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frame of the candidate P450 gene using gene-specific primers.

- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation and Expression:

- Transform the expression construct into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana P450 reductase).

- Grow a pre-culture in selective medium (e.g., SC-Ura with 2% glucose).

- Inoculate the expression culture (e.g., YPGE medium) with the pre-culture and grow to an OD600 of 0.8-1.0.

- Induce protein expression by adding galactose to a final concentration of 2%.

- Continue incubation at a lower temperature (e.g., 20-25°C) for 24-48 hours.

3. Microsome Isolation:

- Harvest yeast cells by centrifugation.

- Wash the cell pellet with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in TEK buffer containing protease inhibitors and 0.6 M sorbitol.

- Lyse the cells using glass beads and vigorous vortexing.

- Centrifuge the lysate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

- Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4, with 20% glycerol).

4. Protein Quantification:

- Determine the total protein concentration in the microsomal fraction using a standard method (e.g., Bradford assay).

- Determine the P450 concentration by CO-difference spectroscopy.

Below is a DOT language script for the experimental workflow of heterologous expression.

Caption: Workflow for heterologous expression and purification of a P450 enzyme.

Protocol for In Vitro Enzyme Assay of a Candidate Sarpagan Bridge Enzyme

This protocol outlines a method to determine the activity of the heterologously expressed P450 enzyme using geissoschizine as a substrate.

1. Reaction Mixture Preparation:

- In a microcentrifuge tube, prepare a reaction mixture containing:

- 100 mM phosphate buffer (pH 7.4)

- Microsomal protein (containing the candidate P450 and reductase)

- Substrate: Geissoschizine (e.g., 50 µM)

- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

2. Reaction Initiation and Incubation:

- Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

- Initiate the reaction by adding the NADPH regenerating system.

- Incubate for a specific time (e.g., 30-60 minutes) with gentle shaking.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Vortex vigorously to extract the products.

- Centrifuge to separate the phases.

- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

4. Product Analysis by LC-MS/MS:

- Reconstitute the dried extract in a suitable solvent (e.g., methanol).

- Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Monitor for the expected mass-to-charge ratio (m/z) of the product (polyneuridine aldehyde) and its characteristic fragmentation pattern.

Protocol for LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

1. Sample Preparation:

- Grind dried plant material to a fine powder.

- Extract the alkaloids using a suitable solvent (e.g., methanol with 1% formic acid) with sonication or shaking.

- Centrifuge the extract and filter the supernatant.

- Dilute the extract to a suitable concentration for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- Chromatographic Separation:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from low to high organic phase to achieve good separation.

- Flow Rate: e.g., 0.3 mL/min.

- Column Temperature: e.g., 40°C.

- Mass Spectrometry Detection:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM):

- Monitor the precursor ion of this compound.

- Monitor at least two characteristic product ions for confirmation and quantification.

- Optimize collision energy for each transition.

3. Quantification:

- Prepare a calibration curve using a certified standard of this compound.

- Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Below is a DOT language script for the logical relationship in LC-MS/MS quantification.

Caption: Logical workflow for LC-MS/MS quantification of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Alstonia scholaris is a complex and fascinating process that is gradually being unraveled. The proposed pathway, centered around the activity of a sarpagan bridge enzyme, provides a solid framework for future research. The recent availability of the A. scholaris genome will undoubtedly accelerate the identification and characterization of the remaining enzymes in the pathway. Future work should focus on the functional characterization of candidate genes, particularly the cytochrome P450s and other enzymes responsible for the final tailoring steps leading to this compound. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this valuable alkaloid through metabolic engineering and synthetic biology approaches.

Alstonidine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonidine, a prominent indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities. Quantitative data from various studies are summarized for comparative analysis. Furthermore, this document presents detailed experimental workflows and diagrams of putative signaling pathways to facilitate a deeper understanding of this compound's properties and potential for drug development.

Natural Sources of this compound

This compound is primarily found in various species of the genus Alstonia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. The principal botanical sources of this alkaloid are:

-

Alstonia scholaris : Commonly known as the "Devil's tree," this plant is a rich source of this compound. The alkaloid is present in various parts of the plant, with significant concentrations found in the stem bark and leaves .[1]

-

Alstonia constricta : Native to Australia, the bark of this species is another well-documented source of this compound.

While other Alstonia species may also contain this compound, A. scholaris and A. constricta are the most frequently cited and utilized sources for its isolation.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow includes extraction, acid-base partitioning, and chromatographic purification.

General Experimental Protocol for Alkaloid Extraction

The following is a generalized protocol for the extraction of a crude alkaloid fraction from Alstonia species, compiled from various reported methodologies.

2.1.1. Materials and Reagents

-

Dried and powdered plant material (stem bark or leaves)

-

Methanol or Ethanol (95%)

-

Hexane

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Hydrochloric acid (HCl), 1-3% solution

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., petroleum ether, benzene, chloroform, methanol, ethyl acetate)

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Chromatography columns

2.1.2. Step-by-Step Procedure

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol. This can be achieved through maceration, percolation, or Soxhlet extraction for an extended period (e.g., 48-72 hours).[2][3]

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude viscous mass.

-

Defatting (Optional but Recommended): The crude extract is often treated with a non-polar solvent like hexane to remove fats, waxes, and other lipophilic impurities.

-

Acid-Base Partitioning:

-

The defatted extract is dissolved in an acidic aqueous solution (e.g., 1-3% HCl). Alkaloids, being basic, form water-soluble salts in this acidic medium.

-

This acidic solution is then washed with a non-polar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities.

-

The acidic aqueous layer containing the protonated alkaloids is then basified by the addition of a base such as ammonium hydroxide or sodium hydroxide to a pH of 9-10.

-

This basification step converts the alkaloid salts back into their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

The alkaline solution is then repeatedly extracted with an immiscible organic solvent like chloroform or a mixture of chloroform and other solvents to transfer the free alkaloids into the organic phase.

-

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid mixture is a complex blend of various compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

2.2.1. Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution is typically employed, starting with non-polar solvents and gradually increasing the polarity. Common solvent systems include mixtures of:

-

Petroleum ether and Benzene

-

Chloroform and Methanol (e.g., 50:50)

-

Ethyl acetate and Benzene (e.g., 1:1)[2]

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled and concentrated.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative HPLC is often the final purification step.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a gradient of water and acetonitrile (CH₃CN), often with a small amount of an acid like formic acid to improve peak shape. An example gradient could be 0% to 80% acetonitrile over 80 minutes.[2]

-

Detection: UV detection at a specific wavelength (e.g., 250 nm) is used to monitor the elution of compounds.[2]

Quantitative Data

Quantitative data on the yield of this compound can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. The following table summarizes available data.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield of Total Alkaloids | Yield of this compound | Purity | Reference |

| Alstonia scholaris | Leaves | Maceration with 1% HCl, followed by basification and extraction | Column Chromatography | 0.4% | Not Specified | Not Specified | |

| Alstonia constricta | Stem Bark | Methanol extraction, acid-base partitioning | Low-pressure and flash column chromatography | Not Specified | 300 mg (from unspecified amount of bark) | Not Specified |

Note: The available literature often reports the yield of the total alkaloid fraction rather than the specific yield of this compound. Further targeted quantitative studies are required to establish a more precise yield expectation.

Biological Activity and Signaling Pathways

The pharmacological properties of this compound are an active area of research. Preliminary studies suggest that it possesses antipsychotic-like effects. While the precise molecular mechanisms are not yet fully elucidated, evidence points towards its interaction with neurotransmitter systems in the central nervous system.

Putative Mechanism of Action

Pharmacological studies have indicated that this compound may exert its effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor , a key player in synaptic plasticity and neurotransmission. Blockade of NMDA receptors by other compounds is known to induce behavioral changes, and it is hypothesized that this compound may interact with this receptor or its downstream signaling pathways. However, direct binding studies and detailed pathway analysis are still required to confirm this mechanism.

Postulated Signaling Pathway

Based on the potential interaction with the NMDA receptor, a hypothetical signaling pathway involving this compound can be proposed. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ into the neuron. This influx of calcium acts as a second messenger, activating a cascade of downstream signaling molecules.

-

Diagram of a a Postulated Signaling Pathway for this compound

A postulated signaling pathway for this compound.

Experimental Workflows

Workflow for this compound Isolation and Purification

Workflow for the isolation of this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest for natural product chemists and pharmacologists. While its primary sources have been identified and general isolation procedures are established, there is a clear need for more detailed and standardized protocols to ensure reproducibility and optimize yields. The development of robust analytical methods for the quantification of this compound in plant materials and extracts is also crucial.

The most significant gap in our current understanding of this compound lies in its biological mechanism of action. Future research should focus on identifying its specific molecular targets and elucidating the downstream signaling pathways it modulates. Techniques such as molecular docking, binding assays, and comprehensive cell-based signaling studies will be instrumental in unraveling its therapeutic potential. A deeper understanding of its pharmacology will be essential for its potential development as a novel therapeutic agent.

References

Alstonidine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Alstonidine is a naturally occurring alkaloid with the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.4 g/mol .[1] Its systematic IUPAC name is methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate. This nomenclature definitively establishes the absolute configuration of the three contiguous stereocenters within the dihydropyran ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₄ | PubChem |

| Molecular Weight | 380.4 g/mol | PubChem |

| IUPAC Name | methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate | PubChem |

| CAS Number | 25394-75-6 | [1] |

The core structure of this compound is characterized by a β-carboline (pyrido[3,4-b]indole) moiety linked to a highly substituted dihydropyran ring. The intricate arrangement of its functional groups and stereocenters contributes to its unique chemical properties and potential biological activity.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular identity. The IUPAC name confirms the presence of three chiral centers in the dihydropyran ring, all with a specific spatial arrangement:

-

C2: S configuration

-

C3: S configuration

-

C4: S configuration

The absolute configuration of a chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents are ranked based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the lowest priority of the remaining three groups determines the configuration as either R (rectus, clockwise) or S (sinister, counter-clockwise). The unambiguous (2S,3S,4S) designation for this compound is crucial for understanding its interaction with biological targets, as stereoisomers can exhibit significantly different pharmacological profiles.

Structural Visualization

To facilitate a deeper understanding of the three-dimensional arrangement of this compound, the following DOT script can be used to generate a 2D chemical structure diagram.

Caption: 2D representation of the chemical structure of this compound.

Experimental Protocols for Structural Elucidation: A General Overview

The definitive structure of a complex natural product like this compound is typically determined through a combination of spectroscopic techniques, most notably X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this compound is not readily found in the public domain, this section outlines the general principles and methodologies involved.

X-ray Crystallography

X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.

General Workflow:

Caption: Generalized workflow for X-ray crystallography.

Methodology:

-

Isolation and Purification: this compound would first be isolated from its natural source, typically a plant of the Alstonia genus, and purified to a high degree using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Crystallization: The purified this compound is then crystallized to obtain a single, well-ordered crystal suitable for X-ray diffraction. This is often a challenging step for complex natural products and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built. This model is then refined against the experimental data to yield the final, precise three-dimensional structure.

Quantitative Data Presentation:

A successful crystallographic study would yield detailed tables of atomic coordinates, bond lengths, bond angles, and torsion angles. This data is invaluable for computational modeling and understanding the molecule's conformational preferences.

Table 2: Example of Quantitative Data from X-ray Crystallography (Hypothetical for this compound)

| Bond | Length (Å) | Bond Angle | Angle (°) | Torsion Angle | Angle (°) |

| C2-C3 | e.g., 1.54 | C2-C3-C4 | e.g., 110.5 | C2-C3-C4-C5 | e.g., -55.2 |

| C3-C4 | e.g., 1.53 | C3-C4-C5 | e.g., 109.8 | C3-C4-C5-O | e.g., 60.1 |

| C4-C5 | e.g., 1.51 | C4-C5-O | e.g., 111.2 | C4-C5-O-C6 | e.g., -62.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as experimental crystallographic data for this compound was not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the connectivity of the molecule.

General Workflow:

Caption: Generalized workflow for NMR-based structure elucidation.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A series of NMR spectra are acquired on a high-field NMR spectrometer.

-

¹H NMR: Provides information on the chemical environment and number of different types of protons.

-

¹³C NMR: Shows the number of unique carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key for determining relative stereochemistry.

-

-

Spectral Analysis and Structure Elucidation: The various spectra are analyzed in conjunction to piece together the molecular structure, assign all chemical shifts, and determine the relative stereochemistry.

Quantitative Data Presentation:

A detailed NMR study would present the complete assignment of ¹H and ¹³C chemical shifts, as well as coupling constants (J-values) for the proton signals.

Table 3: Example of NMR Data Presentation (Hypothetical for this compound)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | e.g., 78.5 | e.g., 4.10 (q, J = 6.5) |

| 3 | e.g., 75.2 | e.g., 3.85 (m) |

| 4 | e.g., 40.1 | e.g., 2.50 (m) |

| CH₃-2 | e.g., 18.3 | e.g., 1.25 (d, J = 6.5) |

Note: The values in this table are hypothetical and for illustrative purposes only, as a complete, experimentally derived NMR assignment for this compound was not found in the public literature.

Conclusion

This compound possesses a well-defined chemical structure and absolute stereochemistry, as established by its IUPAC nomenclature. While this guide provides a comprehensive overview of its molecular architecture and the standard experimental approaches for its elucidation, it is important to note the current lack of publicly available, detailed experimental data from X-ray crystallography and NMR spectroscopy. Future research that provides this data would be invaluable for the scientific community, enabling more precise computational studies and a deeper understanding of the structure-activity relationships of this intriguing natural product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Alstonidine

This technical guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of this compound, an indole alkaloid. The information is compiled to support research, drug discovery, and development activities.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 380.4 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 25394-75-6 | [1][2][3] |

| PubChem CID | 12305773 | [1] |

| IUPAC Name | methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate | [1] |

| SMILES | C[C@H]1--INVALID-LINK--C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C">C@@HCO | [1] |

| InChI | InChI=1S/C22H24N2O4/c1-13-17(11-25)16(18(12-28-13)22(26)27-3)10-19-21-15(8-9-23-19)14-6-4-5-7-20(14)24(21)2/h4-9,12-13,16-17,25H,10-11H2,1-3H3/t13-,16-,17-/m0/s1 | [1] |

| InChIKey | ZHSWZGYEMVSUSM-JQFCIGGWSA-N | [1] |

Chemical Structure and Stereochemistry

This compound is a complex indole alkaloid. Its structure features a polycyclic system derived from a tryptamine precursor and a secologanin-derived unit. The IUPAC name, methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate, specifies its absolute stereochemistry at the three chiral centers on the dihydropyran ring.[1] The core of the molecule is a β-carboline ring system, which is common among alkaloids with neurological activity.

Spectral Data for Structural Elucidation

The definitive structure of this compound, like other complex natural products, is determined through a combination of spectroscopic techniques. While specific spectral data for this compound is not detailed in the provided search results, the general application of these methods is well-established.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[4][5] Techniques like DEPT can differentiate between CH, CH₂, and CH₃ groups. 2D-NMR experiments (e.g., COSY, HMQC) would be essential to establish the connectivity between different parts of the complex structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.[4] Key absorptions for this compound would be expected for the O-H (hydroxyl group), C=O (ester), C-O, and C=C bonds, as well as aromatic C-H stretches.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula from the precise mass-to-charge ratio of the molecular ion.[4] The fragmentation pattern observed in the MS/MS spectrum provides further clues about the molecule's structure.

Pharmacological and Biological Activities

This compound belongs to the class of indole alkaloids, which are known for their diverse and significant physiological effects.[7]

-

Antipsychotic Potential: The indole alkaloid alstonine, a compound closely related to this compound and found in the same plant genus, has been identified as the major component in traditional Nigerian remedies for mental illness.[7] Studies in animal models suggest that alstonine has a psychopharmacological profile similar to atypical antipsychotic agents, though with a potentially unique mechanism of action.[7] This suggests that this compound may possess similar activities and warrants further investigation.

-

Broader Alkaloid Activities: Alkaloids derived from plants, including those from the Alstonia genus, have demonstrated a wide range of pharmacological properties. These include anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[8][9] For instance, various compounds from Alstonia scholaris have shown antiplasmodial and in vitro anticancer activity against human lung cancer cell lines.[8] While these activities are not specifically attributed to this compound in the search results, they represent potential areas for future research.

References

- 1. This compound | C22H24N2O4 | CID 12305773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. lehigh.edu [lehigh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcogrev.com [phcogrev.com]

- 9. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Alstonidine: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties and mass spectrometry data of alstonidine, a complex indole alkaloid. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Molecular Formula and Properties

This compound is a naturally occurring alkaloid with a complex chemical structure. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₄ | PubChem[1] |

| Molecular Weight | 380.4 g/mol | PubChem[1] |

| Exact Mass | 380.17360725 Da | PubChem[1] |

| Monoisotopic Mass | 380.17360725 Da | PubChem[1] |

Mass Spectrometry Data

Tandem mass spectrometry (MS/MS) experiments, particularly using techniques like Collision-Induced Dissociation (CID), are employed to induce fragmentation of the precursor molecular ion ([M+H]⁺). The resulting product ions provide valuable structural information.

Table 2.1: Predicted Major Fragmentation Patterns for this compound ([C₂₂H₂₄N₂O₄+H]⁺, m/z 381.1812)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Potential Structural Moiety Lost |

| 381.1812 | 350.1651 | 31.0161 | CH₃O (methoxy group) |

| 381.1812 | 322.1698 | 59.0114 | C₂H₃O₂ (acetyl group) or COOCH₃ (methyl ester) |

| 381.1812 | 307.1467 | 74.0345 | C₃H₆O₂ (e.g., loss involving the pyran ring) |

| 381.1812 | 195.0868 | 186.0944 | C₁₁H₁₂NO₂ (cleavage of the indole moiety) |

Note: The m/z values are predicted based on the exact mass of this compound and common fragmentation pathways observed for similar alkaloid structures. Actual experimental values may vary slightly.

The fragmentation of isoquinoline alkaloids is often characterized by cleavages at the bonds adjacent to nitrogen atoms and functional groups, as well as retro-Diels-Alder reactions in ring systems. For this compound, initial fragmentation is likely to involve the loss of the methyl ester group or parts of the pyran ring structure.

Experimental Protocols for Mass Spectrometry Analysis

The following section details a general experimental protocol for the analysis of alkaloids, such as this compound, using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is a composite based on established methodologies for the analysis of complex plant-derived compounds.

Sample Preparation

-

Extraction : A dried and powdered plant sample containing this compound is extracted with a suitable solvent, such as methanol or a mixture of methanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve the extraction efficiency of alkaloids. Sonication or maceration can be used to enhance the extraction process.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification (Optional) : For complex matrices, a solid-phase extraction (SPE) step may be employed to clean up the sample and remove interfering compounds. A C18 or a mixed-mode cation exchange (MCX) SPE cartridge is often suitable for alkaloid purification.

-

Final Preparation : The dried extract is reconstituted in a solvent compatible with the LC-MS mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) and filtered through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source.

-

Chromatographic Column : A C18 reversed-phase column is typically used for the separation of alkaloids.

-

Mobile Phase : A gradient elution is commonly employed using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to achieve good separation of the target analyte from other components in the sample.

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive electrospray ionization (ESI+) is generally used for the analysis of alkaloids as the nitrogen atoms are readily protonated.

-

Scan Mode : A full scan MS analysis is performed to identify the protonated molecular ion of this compound ([M+H]⁺).

-

Tandem MS (MS/MS) : Product ion scans are conducted on the precursor ion of this compound to obtain fragmentation data for structural confirmation. The collision energy is optimized to achieve an appropriate degree of fragmentation.

-

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant matrix using LC-MS/MS.

Caption: General workflow for the analysis of this compound.

This comprehensive guide provides foundational knowledge for the analysis of this compound, which can be adapted and optimized for specific research and developmental needs. The provided protocols and expected data will aid in the identification and characterization of this and other related alkaloids.

References

The Enigmatic Profile of Alstonidine: A Technical Review of its Atypical Antipsychotic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonidine, an indole alkaloid, presents a compelling and unconventional pharmacological profile that distinguishes it from classical and many atypical antipsychotic agents. Traditionally used in Nigerian medicine for the management of mental illness, scientific investigation has revealed its potential as an antipsychotic with a mechanism of action that does not conform to the established dopamine D2 receptor antagonism paradigm. This technical guide provides a comprehensive review of the pharmacological data on this compound, focusing on its receptor binding profile, effects on neurotransmitter systems, and the experimental methodologies used to elucidate its unique properties.

Core Pharmacological Profile

This compound exhibits a behavioral profile in preclinical models suggestive of atypical antipsychotic activity. A key and defining feature of its pharmacological identity is its lack of direct interaction with key receptors implicated in the mechanism of action of most antipsychotics.

Receptor Binding Affinity

Table 1: Summary of this compound Receptor Binding Data

| Receptor Target | Radioligand Used for Displacement | Tissue Source | Finding | Reference |

| Dopamine D1 | [³H]SCH23390 | Striatum Membranes | No significant interaction | [3] |

| Dopamine D2 | [³H]Spiperone | Striatum Membranes | No significant interaction | [3] |

| Serotonin 5-HT2A | [³H]Spiperone | Cortex Membranes | No significant interaction | [3] |

Note: Quantitative Ki or IC50 values are not reported in the cited literature, which consistently describes a "lack of significant interaction." This suggests that any binding affinity would be well above concentrations that elicit pharmacological effects in vivo.

Neurotransmitter Uptake Modulation

The primary mechanism of action of this compound appears to be centered on the modulation of neurotransmitter uptake systems, particularly for dopamine and glutamate.

Dopamine Uptake: Acute administration of this compound has been shown to increase dopamine uptake in mouse striatal synaptosomes.[4] This effect was not observed after chronic (7-day) treatment, suggesting a potential for tolerance or adaptive changes in the dopamine transporter system with prolonged exposure.[4] This finding is significant as it provides a plausible indirect mechanism for modulating dopaminergic neurotransmission in the absence of direct receptor binding.

Glutamate Uptake: this compound has been demonstrated to reduce glutamate uptake in acute hippocampal slices.[5] This effect is notably abolished by the presence of 5-HT2A and 5-HT2C receptor antagonists, indicating that this compound's influence on the glutamatergic system is mediated through the serotonergic system.[5] A reduction in glutamate uptake could lead to increased extracellular glutamate levels, which may be beneficial in addressing the hypoglutamatergic state hypothesized in schizophrenia.

Table 2: Summary of this compound's Effects on Neurotransmitter Uptake

| Neurotransmitter System | Experimental Model | Effect of this compound | Key Findings | Reference |

| Dopamine | Mouse Striatal Synaptosomes | Increased uptake (acute) | Effect not present after chronic treatment. | [4] |

| Glutamate | Acute Hippocampal Slices | Decreased uptake | Effect is blocked by 5-HT2A and 5-HT2C antagonists. | [5] |

Signaling Pathways and Experimental Workflows

The proposed signaling pathway for this compound's action, particularly its effect on glutamate, involves an initial interaction with the serotonergic system, which then modulates glutamatergic neurotransmission. The experimental workflows to determine its antipsychotic and anxiolytic potential involve a series of established behavioral paradigms.

Caption: Proposed signaling pathway for this compound's modulation of glutamate.

Caption: Experimental workflow for preclinical screening of this compound.

Experimental Protocols

Apomorphine-Induced Stereotypy in Mice

This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine receptor agonist apomorphine, which is indicative of central dopamine receptor blockade.

-

Animals: Male Swiss mice (20-25 g).

-

Housing: Housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Procedure:

-

Mice are habituated to the testing room for at least 1 hour before the experiment.

-

This compound (0.5 - 2.0 mg/kg) or vehicle is administered intraperitoneally (i.p.).

-

30 minutes after this compound administration, apomorphine (1.0 mg/kg) is administered subcutaneously (s.c.).

-

Immediately after apomorphine injection, mice are placed individually in observation cages.

-

Stereotyped behavior is scored by a trained observer, blind to the treatment, at 5-minute intervals for 30 minutes. A common scoring scale is: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing and head movements; 3 = constant stereotyped activity (sniffing, head movements); 4 = constant stereotyped activity with licking or gnawing.

-

-

Data Analysis: The scores for each animal are summed over the observation period, and the mean scores for each treatment group are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Light/Dark Box Test

This test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the brightly lit compartment and the number of transitions between the two compartments.

-

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening at floor level.

-

Animals: Male mice.

-

Procedure:

-

Mice are habituated to the testing room for at least 30-60 minutes.

-

This compound (0.5 and 1.0 mg/kg, i.p.) or vehicle is administered 30 minutes before the test.

-

Each mouse is placed in the center of the illuminated compartment, facing away from the opening.

-

The behavior of the mouse is recorded for 5-10 minutes using a video camera.

-

The following parameters are measured: latency to first enter the dark compartment, time spent in each compartment, and the number of transitions between compartments.

-

-

Data Analysis: The data for each parameter are analyzed using statistical tests such as t-tests or ANOVA to compare the effects of this compound with the vehicle control group.

Hole-Board Test

This test assesses exploratory and anxiety-related behaviors. A decrease in head-dipping behavior can be indicative of an anxiogenic effect, while an increase can suggest an anxiolytic effect.

-

Apparatus: An enclosed square arena with a number of equally spaced holes in the floor.

-

Animals: Male mice.

-

Procedure:

-

Mice are habituated to the testing room.

-

This compound (0.5 and 1.0 mg/kg, i.p.) or vehicle is administered 30 minutes prior to testing.

-

Each mouse is placed in the center of the hole-board.

-

For a period of 5-10 minutes, the following behaviors are recorded: the number of head-dips into the holes and the duration of each head-dip. Locomotor activity (e.g., number of line crossings) can also be measured.

-

-

Data Analysis: The number and duration of head-dips, as well as locomotor activity, are compared between treatment groups using appropriate statistical analyses.

Dopamine Uptake Assay in Striatal Synaptosomes

This in vitro assay measures the ability of a compound to modulate the reuptake of dopamine into presynaptic terminals.

-

Preparation of Synaptosomes:

-

Striatal tissue is dissected from mice and homogenized in a sucrose buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in an appropriate buffer.

-

-

Uptake Assay:

-

Synaptosomal preparations are pre-incubated with this compound at various concentrations or vehicle.

-

The uptake reaction is initiated by the addition of a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity retained on the filters, representing the amount of dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.

-

-

Data Analysis: The amount of dopamine uptake in the presence of this compound is compared to the control (vehicle) condition. The results can be expressed as a percentage of control uptake.

Conclusion

This compound represents a significant departure from conventional antipsychotic pharmacology. Its atypical profile, characterized by a lack of direct binding to dopaminergic and serotonergic receptors and a proposed mechanism involving the modulation of dopamine and glutamate uptake, offers a novel avenue for the development of new therapeutic strategies for schizophrenia and other psychotic disorders. The indirect nature of its mechanism may underlie a potentially favorable side effect profile, particularly concerning extrapyramidal symptoms. Further research is warranted to fully elucidate the molecular targets of this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic profile of alstonine: ethnopharmacology of a traditional Nigerian botanical remedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the putative antipsychotic alstonine on glutamate uptake in acute hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Alstonidine: An In-depth Technical Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonidine, a complex indole alkaloid, has been a subject of chemical and pharmacological interest for over a century. Its journey from a constituent of a traditional medicinal plant to a molecule of scientific scrutiny is a testament to the evolution of natural product chemistry. This technical guide delves into the early research and discovery of this compound, providing a detailed account of its initial isolation, characterization, and the classical methods employed for its study. The information presented herein is compiled from the foundational scientific literature, offering a glimpse into the meticulous and often arduous process of natural product discovery in the pre-spectroscopic and early spectroscopic eras.

Physicochemical and Spectroscopic Data

The early characterization of this compound relied on a combination of classical analytical techniques and emerging spectroscopic methods. The following tables summarize the key quantitative data available from early research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 380.44 g/mol | [1][2] |

| Melting Point | 188-190 °C | [1] |

| Appearance | Fine crystals from ether | [1] |

| Solubility | Practically insoluble in water; Soluble in alcohol, chloroform, ether, acetone, and 5% HCl. | [1] |

Table 2: Early Spectroscopic Data for this compound

| Spectroscopic Method | Wavelength (λmax) / Wavenumber (cm⁻¹) | Molar Absorptivity (log ε) | Solvent | Source |

| Ultraviolet (UV) Spectroscopy | 238 nm | 4.66 | Methanol | [1] |

| 291 nm | 4.25 | Methanol | [1] | |

| 360 nm | 3.74 | Methanol | [1] |

Experimental Protocols of Early Research

The methodologies employed in the initial isolation and characterization of this compound were foundational to the field of alkaloid chemistry. The following sections detail the likely experimental protocols based on the practices of the era.

Isolation of this compound from Alstonia constricta

The primary source of this compound is the bark of the Australian tree Alstonia constricta, commonly known as bitterbark or quinine bush. Early isolations of alkaloids from this plant would have followed a general procedure for the extraction of basic natural products.

Materials and Reagents:

-

Dried and powdered bark of Alstonia constricta

-

A suitable organic solvent (e.g., ethanol, methanol, or chloroform)

-

Dilute acid (e.g., hydrochloric acid or sulfuric acid)

-

Base (e.g., ammonia or sodium carbonate)

-

Separatory funnel

-

Filtration apparatus

-

Evaporation apparatus (e.g., rotary evaporator or steam bath)

Procedure:

-

Extraction: The powdered bark of Alstonia constricta was macerated or percolated with a suitable organic solvent to extract the alkaloids and other organic compounds.

-

Acid-Base Extraction: The resulting crude extract was then subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components.

-

The organic solvent was evaporated, and the residue was dissolved in a dilute acidic solution. This would protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

The acidic aqueous solution was then washed with a water-immiscible organic solvent (e.g., ether or chloroform) to remove neutral and acidic impurities.

-

The acidic solution containing the protonated alkaloids was then basified with a base like ammonia to deprotonate the alkaloids, causing them to precipitate out of the solution or become soluble in an organic solvent.

-

The free-base alkaloids were then extracted from the basified aqueous solution using a water-immiscible organic solvent.

-

-

Purification: The crude alkaloid mixture obtained after the acid-base extraction was then subjected to purification.

-

Crystallization: Fractional crystallization was a common method used to separate different alkaloids based on their varying solubilities in different solvents. This compound was reported to be crystallized from ether.[1]

-

Early Chromatographic Techniques: While not as advanced as modern techniques, early forms of column chromatography using adsorbents like alumina or silica gel may have been employed for further purification.

-

Early Methods for Structure Elucidation

Before the widespread availability of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the structural elucidation of complex molecules like this compound was a significant challenge. The process relied heavily on chemical methods.

Key Methodologies:

-

Elemental Analysis: Determination of the elemental composition (carbon, hydrogen, nitrogen, oxygen) to establish the molecular formula.

-

Functional Group Analysis: Chemical tests were performed to identify the presence of specific functional groups. For example, the basic nature of this compound indicated the presence of a nitrogen atom in a non-amide environment. The formation of derivatives, such as acetyl derivatives, would suggest the presence of hydroxyl or amino groups.

-

Chemical Degradation: This was a cornerstone of early structure elucidation. The molecule was broken down into smaller, more easily identifiable fragments through controlled chemical reactions. By piecing together the structures of these fragments, chemists could deduce the structure of the parent molecule. Common degradation techniques included:

-

Oxidation: Using reagents like potassium permanganate or chromic acid to cleave double bonds or degrade aromatic rings.

-

Reduction: Using reducing agents to convert functional groups into others.

-

Hydrolysis: Breaking ester or ether linkages.

-

-

Synthesis of Degradation Products: To confirm the identity of the degradation fragments, they were often synthesized independently and their properties compared with those of the fragments obtained from the natural product.

Logical Workflow of Early Alkaloid Discovery

The process of discovering and characterizing a new alkaloid in the late 19th and early 20th centuries followed a logical, albeit labor-intensive, workflow. This process is visualized in the following diagram.

Early Biological Investigations

Information on the specific signaling pathways of this compound from early research is scarce, as the concept of molecular signaling pathways was not yet developed. However, the parent plant, Alstonia constricta, had a history of use in traditional medicine. Early pharmacological interest in the alkaloids from this plant was often driven by these ethnobotanical reports. The bark was noted for its febrifuge (fever-reducing) properties. Early studies on the isolated alkaloids would have likely involved in vivo testing in animal models to observe their physiological effects. These studies would have been more phenomenological, observing effects on body temperature, behavior, and toxicity, rather than elucidating specific molecular targets or signaling cascades.

Conclusion

The early research and discovery of this compound represent a significant chapter in the history of natural product chemistry. The meticulous work of early chemists, relying on classical methods of isolation, purification, and chemical degradation, laid the groundwork for our current understanding of this complex alkaloid. This guide provides a window into the technical challenges and intellectual triumphs of that era, offering valuable context for modern researchers in the fields of drug discovery and development. The journey of this compound from a component of a traditional remedy to a characterized chemical entity underscores the enduring importance of natural products as a source of novel molecular architectures and potential therapeutic agents.

References

Alstonidine: A Monoterpenoid Indole Alkaloid with Antipsychotic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonidine is a monoterpenoid indole alkaloid found in various plant species of the Alstonia genus, which belongs to the Apocynaceae family. This class of natural products is renowned for its structural complexity and significant physiological activities. Containing over 4100 known compounds, indole alkaloids are biosynthetically derived from the amino acid tryptophan.[1] this compound, in particular, has garnered scientific interest for its potential as an atypical antipsychotic agent. Traditional medicine in Nigeria has utilized remedies containing this compound to treat mental illnesses.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

While specific experimental data on the physical properties of this compound is limited in the available literature, its chemical structure and properties can be characterized as follows:

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₂O₄ |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate |

| InChIKey | ZHSWZGYEMVSUSM-JQFCIGGWSA-N |

| Canonical SMILES | C[C@H]1--INVALID-LINK--C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C">C@@HCO |

Data sourced from PubChem CID 12305773.[4]

Pharmacological Profile and Mechanism of Action

This compound exhibits a pharmacological profile consistent with that of an atypical antipsychotic agent. Studies in animal models have shown its ability to inhibit amphetamine-induced lethality and apomorphine-induced stereotypy, as well as potentiate barbiturate-induced sleeping time.[5] A key distinguishing feature of this compound is its unique mechanism of action, which appears to differ from traditional antipsychotics.

Atypical Antipsychotic Properties

Unlike typical antipsychotics that primarily act as antagonists of the dopamine D2 receptor, evidence suggests that this compound does not bind to D2 receptors.[6] Instead, its antipsychotic-like effects are attributed to an indirect modulation of dopamine transmission. Research indicates that this compound increases dopamine uptake in the striatum, which contributes to its unique pharmacological profile.[6] This mechanism of modulating dopamine levels without direct receptor blockade is a desirable characteristic for novel antipsychotic drug development, as it may lead to a reduction in the motor side effects commonly associated with D2 receptor antagonists.[6]

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of dopamine transporter (DAT) activity. By enhancing the reuptake of dopamine from the synaptic cleft, this compound effectively reduces dopaminergic signaling in a manner distinct from receptor blockade.

Caption: Proposed mechanism of this compound's action on dopamine signaling.

Quantitative Biological Data

| Parameter | Description | This compound Value |

| IC₅₀ (Dopamine Uptake) | The concentration of this compound required to inhibit 50% of dopamine uptake by the dopamine transporter. | Not Reported |

| Kᵢ (Dopamine Transporter) | The inhibition constant for this compound binding to the dopamine transporter, indicating its binding affinity. | Not Reported |

| LD₅₀ (Oral, Rodent) | The median lethal dose of this compound administered orally in a rodent model, indicating acute toxicity. | Not Reported |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Not Reported |

| Plasma Half-life (t½) | The time required for the concentration of this compound in the plasma to decrease by half. | Not Reported |

While specific data for this compound is lacking, a phase I clinical trial on the total alkaloids from the leaves of Alstonia scholaris (of which this compound is a component) in healthy Chinese volunteers has been conducted. In this study, a non-observed-adverse-effect-level of 100 mg/kg/bw was determined with daily oral administration to rats.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are essential for its further development. Below are generalized methodologies for key experiments cited in the literature, which can be adapted for specific studies on this compound.

Dopamine Transporter Uptake Assay

This assay is crucial for quantifying the effect of this compound on dopamine reuptake.

Caption: General workflow for a dopamine transporter uptake assay.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human dopamine transporter (DAT), such as HEK293 or CHO cells, are cultured under standard conditions.

-

Plating: Cells are seeded into 96-well microplates and allowed to adhere.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control in a suitable assay buffer.

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Incubation: The plates are incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for dopamine uptake.

-

Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

-

Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a known DAT inhibitor (e.g., cocaine or nomifensine) and subtracted from all values. The percentage of inhibition at each this compound concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Antipsychotic Activity Assays

Standard behavioral models in rodents are used to assess the antipsychotic-like effects of this compound.

-

Apomorphine-Induced Stereotypy in Rats:

-

Male Wistar rats are habituated to the experimental environment.

-

Animals are pre-treated with various doses of this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time, apomorphine (a dopamine agonist) is administered subcutaneously to induce stereotypic behaviors (e.g., sniffing, licking, gnawing).

-

The intensity of stereotyped behavior is scored by a trained observer, blind to the treatment, at regular intervals over a specified observation period.

-

The ability of this compound to reduce the stereotypy score compared to the vehicle control is indicative of its antipsychotic-like activity.

-

-

Amphetamine-Induced Hyperlocomotion in Mice:

-

Mice are individually placed in activity monitoring chambers (e.g., open-field arenas equipped with photobeams) to measure locomotor activity.

-

After an acclimatization period, animals are treated with this compound or vehicle.

-

Following the pre-treatment period, amphetamine is administered to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined duration.

-

A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests an antipsychotic-like effect.

-

Conclusion and Future Directions

This compound is a promising monoterpenoid indole alkaloid with a unique antipsychotic-like profile. Its mechanism of action, centered on the enhancement of dopamine uptake rather than direct receptor antagonism, presents a novel avenue for the development of new therapeutics for psychotic disorders with potentially improved side-effect profiles. However, a significant gap exists in the publicly available quantitative data for this compound. Future research should prioritize the determination of its potency (IC₅₀/Kᵢ) on the dopamine transporter, its full pharmacokinetic (ADME) profile, and its acute toxicity (LD₅₀). Elucidating these parameters will be critical for advancing this compound from a promising natural product to a viable drug candidate. Furthermore, detailed studies into its effects on other neurotransmitter systems and its long-term safety profile are warranted.

References

- 1. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Alstonidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonidine is an indole alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological properties. Traditionally used in Nigerian medicine to treat mental illnesses, this compound has been the subject of various preclinical studies to elucidate its mechanisms of action and therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antipsychotic-like and anticancer effects. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to support further research and drug development efforts.

Antipsychotic-like Activity

This compound has demonstrated a pharmacological profile akin to atypical antipsychotic agents in several animal models.[1] Notably, its mechanism of action appears to be distinct from classical antipsychotics, as it does not exhibit direct interaction with dopamine D1, D2, or serotonin 5-HT2A receptors, which are the primary targets of many existing antipsychotic drugs.[3]

Quantitative Data on Antipsychotic-like Effects

The following table summarizes the effective doses of this compound in various preclinical models of psychosis.

| Experimental Model | Species | Effect | Effective Dose (Intraperitoneal) | Reference |

| Amphetamine-induced Lethality | Mice | Prevention of lethality | 0.5–2.0 mg/kg | [1] |

| Apomorphine-induced Stereotypy | Mice | Inhibition of stereotyped behavior | Not specified | [3] |

| Haloperidol-induced Catalepsy | Mice | Prevention of catalepsy | Not specified | [1] |

| Barbiturate-induced Sleeping Time | Mice | Potentiation of sleep | Not specified | [3] |

Experimental Protocols

1.2.1. Amphetamine-induced Lethality Assay

This model assesses the ability of a compound to protect against the lethal effects of high-dose amphetamine in grouped mice, an effect correlated with D2 receptor blockade by typical antipsychotics.[1]

-

Animals: Male mice.

-

Procedure:

-

Mice are housed in groups.

-

This compound is administered intraperitoneally (i.p.) at doses ranging from 0.5 to 2.0 mg/kg.[1]

-

A control group receives a vehicle (e.g., saline).

-

After a specified pretreatment time, a lethal dose of amphetamine is administered.

-

The number of surviving animals is recorded over a defined observation period.

-

-

Endpoint: Prevention of amphetamine-induced death.

1.2.2. Haloperidol-induced Catalepsy Test

This test evaluates the potential of a compound to induce or prevent catalepsy, a common extrapyramidal side effect of typical antipsychotics like haloperidol.[1]

-

Animals: Male mice.

-

Procedure:

-

Animals are pretreated with this compound or a vehicle.

-

Haloperidol is administered to induce catalepsy.

-

Catalepsy is assessed at regular intervals by placing the mouse's forepaws on an elevated bar and measuring the time it remains in this unnatural posture.

-

-

Endpoint: Prevention or reduction of the cataleptic state induced by haloperidol.[1]

Proposed Mechanism of Action

The antipsychotic-like effects of this compound, coupled with its lack of direct interaction with key dopamine and serotonin receptors, suggest a novel mechanism of action.[1][3] This profile is similar to atypical antipsychotics, which often have a broader receptor binding profile and a lower incidence of extrapyramidal side effects.[4][5]

Figure 1: Overview of this compound's antipsychotic-like activities and receptor interaction profile.

Anticancer Activity

Emerging evidence suggests that this compound and other related alkaloids possess antitumor properties.[6][7][8] These effects are often mediated through the induction of apoptosis (programmed cell death) in cancer cells.[9][10]

Quantitative Data on Cytotoxicity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the provided search results, the general class of marine guanidine alkaloids, to which this compound is related, has shown potent cytotoxic effects.[11] For instance, some marine indole alkaloids exhibit IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[11]

| Compound Class | Cancer Cell Lines | IC50 Range | Reference |

| Marine Guanidine Alkaloids | KB, HCT116, HL60, MRC5, B16F10 | 4 nM - 10 µM | [11] |

| Benzophenanthridine Alkaloids | HCT-8, BEL-7402, BGC-823, A2780 | 0.1 - 2.1 µM | [12] |

Experimental Protocols

2.2.1. Cell Viability Assay (e.g., MTT or Tetrazolium-based Assay)

This assay is a common method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[10]

-

Cell Lines: A panel of human cancer cell lines (e.g., lung, gastric, liver).[7]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

A tetrazolium salt solution (e.g., MTT) is added to each well. Viable cells with active metabolism convert the salt into a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

-

Endpoint: Calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%.

2.2.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cancer cells are treated with this compound for a predetermined time.

-

Cells are harvested and washed with a binding buffer.

-

Cells are incubated with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis).

-

The stained cells are analyzed by flow cytometry.

-

-

Endpoint: Quantification of the percentage of cells in different stages of apoptosis.[9]

Signaling Pathways in this compound-induced Apoptosis

While the precise apoptotic pathways initiated by this compound are still under investigation, many alkaloids induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[13][14] These pathways converge on the activation of caspases, which are the executioners of apoptosis.[9][14]

Figure 2: A generalized experimental workflow for evaluating the anticancer properties of this compound.

Figure 3: A potential signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its atypical antipsychotic-like profile suggests a potential for developing novel therapeutics for psychiatric disorders with an improved side-effect profile.[1][3] Furthermore, its potential anticancer properties warrant further investigation to establish its efficacy and mechanism of action in various cancer types. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential use of alexidine dihydrochloride as an apoptosis-promoting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]